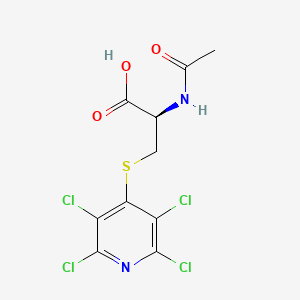
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a tetrachloropyridinyl moiety, and a cysteine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group.
Introduction of Tetrachloropyridinyl Moiety: The acetylated cysteine is then reacted with a tetrachloropyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The tetrachloropyridinyl moiety can be reduced under specific conditions.
Substitution: The chlorine atoms in the tetrachloropyridinyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Partially or fully reduced tetrachloropyridinyl derivatives.
Substitution: Various substituted pyridinyl-cysteine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2,3,5,6-Tetrachloropyridin-4-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is unique due to the combination of the acetyl group and the tetrachloropyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
190327-56-1 |
|---|---|
Molecular Formula |
C10H8Cl4N2O3S |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H8Cl4N2O3S/c1-3(17)15-4(10(18)19)2-20-7-5(11)8(13)16-9(14)6(7)12/h4H,2H2,1H3,(H,15,17)(H,18,19)/t4-/m0/s1 |
InChI Key |
MIGITSNMRJEYIE-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetamido}benzoic acid](/img/structure/B12553164.png)
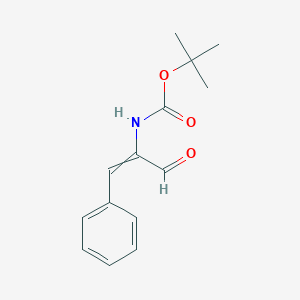

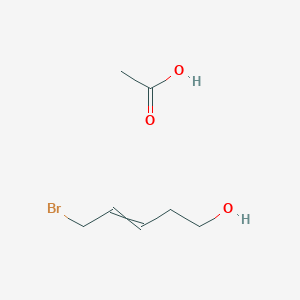

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
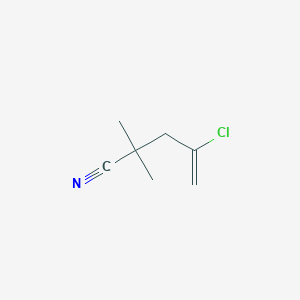
![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
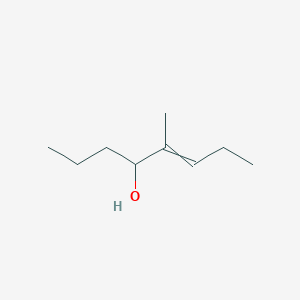
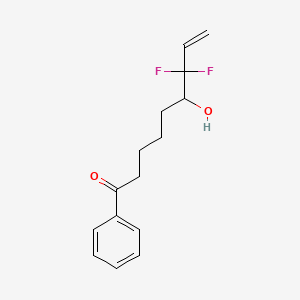
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
